5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile
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Overview
Description
5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to an isoquinoline moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[5,1-b]quinazolinones: Studied for their antibacterial and antifungal properties.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their potential as enzyme inhibitors.
Uniqueness
5-ANILINO-7,8,9,10-TETRAHYDRO[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-6-YL CYANIDE is unique due to its specific structural features, which include the fusion of a triazole ring with an isoquinoline moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C17H15N5 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-anilino-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C17H15N5/c18-10-15-13-8-4-5-9-14(13)17-21-19-11-22(17)16(15)20-12-6-2-1-3-7-12/h1-3,6-7,11,20H,4-5,8-9H2 |
InChI Key |
OSNRIFRBADMEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N3C2=NN=C3)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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